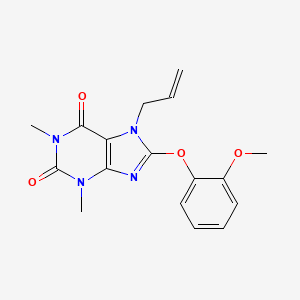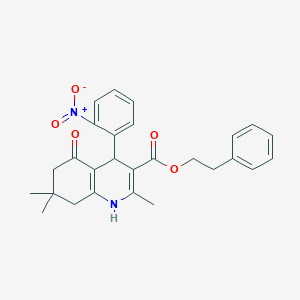
7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AMPX or 2-methoxy-8-(2-methoxyphenoxy)-1,3-dimethylxanthine, is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound is a xanthine analog that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to be a potent antagonist of adenosine receptors, particularly the A2A receptor subtype. By binding to these receptors and blocking the action of adenosine, this compound can modulate a variety of physiological processes. This mechanism of action has been extensively studied and has been shown to have potential applications in the treatment of a variety of diseases, including Parkinson's disease, cardiovascular disease, and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as an adenosine receptor antagonist, this compound has been shown to inhibit the activity of cyclic AMP phosphodiesterase, an enzyme that plays a key role in the regulation of intracellular signaling pathways. This inhibition can lead to an increase in intracellular cyclic AMP levels, which can have a variety of downstream effects.
実験室実験の利点と制限
One of the key advantages of using 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in scientific research is its high potency and selectivity for adenosine receptors. This allows researchers to selectively modulate the activity of these receptors and study their effects on various physiological processes. However, one limitation of using this compound is its potential for off-target effects, particularly at high concentrations. Careful experimental design and dose optimization are necessary to minimize these effects and ensure the reliability of the results.
将来の方向性
There are a variety of potential future directions for research on 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of investigation is in the development of novel therapeutic agents that target adenosine receptors. This compound and other xanthine analogs may serve as useful starting points for the development of these agents. Additionally, further investigation into the biochemical and physiological effects of this compound may lead to the identification of new targets for drug development. Finally, the development of new synthesis methods and analogs of this compound may lead to improved potency and selectivity, further enhancing its potential as a research tool.
合成法
The synthesis of 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the condensation of 2-methoxyphenol with 7-allyl-1,3-dimethylxanthine in the presence of a base catalyst. The resulting intermediate is then oxidized to form the final product, this compound. This synthesis method has been well-established and is widely used in the production of this compound for research purposes.
科学的研究の応用
7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of potential applications in scientific research. One of the most promising areas of investigation is in the study of adenosine receptors. Adenosine is a purine nucleoside that plays a key role in a variety of physiological processes, including the regulation of blood flow and the immune response. Adenosine receptors are G protein-coupled receptors that are activated by adenosine and play a critical role in mediating its effects.
特性
IUPAC Name |
8-(2-methoxyphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-5-10-21-13-14(19(2)17(23)20(3)15(13)22)18-16(21)25-12-9-7-6-8-11(12)24-4/h5-9H,1,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGYRJPMNLIQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)

![5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5158147.png)
![N-[2-methoxy-4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5158150.png)
![diethyl {[(4-anilinophenyl)amino]methylene}malonate](/img/structure/B5158168.png)

![1-(4-methylbenzyl)-4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5158191.png)
![[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5158193.png)
![1-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5158196.png)
![4-{[(dibutoxyphosphoryl)(2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B5158203.png)
![4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-N-isopropyl-4-oxobutanamide](/img/structure/B5158210.png)
![methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate](/img/structure/B5158214.png)
![N-(2-chlorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5158221.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5158237.png)